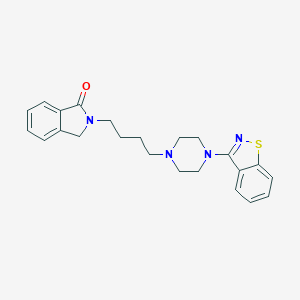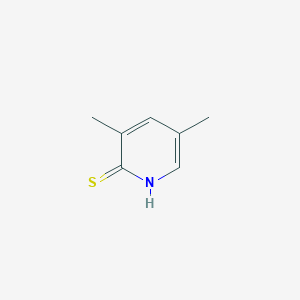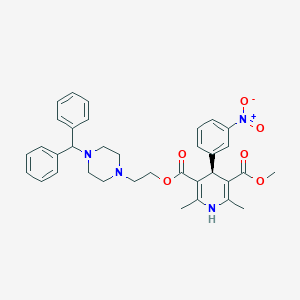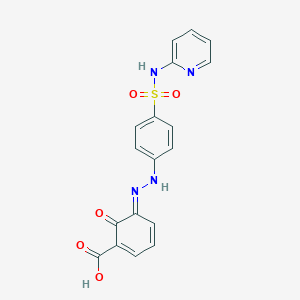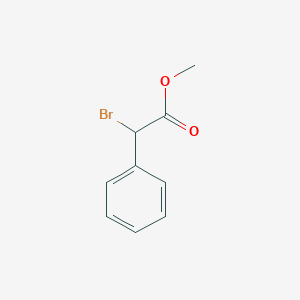
Methyl alpha-bromophenylacetate
Descripción general
Descripción
Methyl alpha-bromophenylacetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related brominated compounds and their synthesis, which can provide insights into the general class of alpha-brominated esters. For instance, the synthesis of (E)-alpha-bromoacrylates is described as a precursor for various carbon-carbon bond formations, indicating the importance of brominated esters in organic synthesis . Similarly, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is discussed as an intermediate for the synthesis of S1P1 receptor agonists, demonstrating the relevance of brominated compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of related brominated compounds involves novel reagents and stereoselective methods. For example, the paper introduces a novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, for the efficient synthesis of (E)-alpha-bromoacrylates. The Honer-Wadsworth-Emmons (HWE) reaction is employed with high stereoselectivity, which is crucial for the subsequent synthesis of trisubstituted alkenes via palladium-catalyzed cross-coupling. In another study, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is achieved with high enantiomeric and diastereomeric excess, highlighting the importance of stereochemistry in the synthesis of brominated intermediates .
Molecular Structure Analysis
While the molecular structure of methyl alpha-bromophenylacetate is not directly analyzed in the provided papers, the structure of similar compounds suggests that the presence of a bromine atom on the phenyl ring can significantly influence the reactivity and stereochemistry of the molecule. The stereochemical aspects are particularly emphasized in the synthesis of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, where the spatial arrangement of the substituents is critical for the desired activity .
Chemical Reactions Analysis
The chemical reactions involving brominated compounds are diverse and can lead to various products depending on the reaction conditions and the nature of the substrates. The papers describe the use of brominated intermediates in the synthesis of complex molecules, such as trisubstituted alkenes and S1P1 receptor agonists . These reactions often require precise control over the reaction conditions to achieve high selectivity and yield.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated esters like methyl alpha-bromophenylacetate are not explicitly discussed in the provided papers. However, it can be inferred that such compounds are likely to be reactive due to the presence of the bromine atom, which can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The stereochemistry of these compounds is also crucial, as it can affect their physical properties, such as melting and boiling points, as well as their chemical reactivity and biological activity .
Aplicaciones Científicas De Investigación
1. Methyl Bromide as a Fumigant
Methyl bromide, closely related to methyl alpha-bromophenylacetate, has been widely used as a fumigant for pre-plant and post-harvest pest and pathogen control. It has applications in various cropping systems and commodities. Research has focused on developing alternatives due to its environmental impact and phasing out under international agreements (Schneider et al., 2003).
2. Synthesis of (E)-alpha-Bromoacrylates
A novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, was designed to efficiently synthesize (E)-alpha-bromoacrylates, serving as precursors for various C-C bond formations. This showcases the use of related compounds in advanced organic synthesis (Tago & Kogen, 2000).
3. Dipeptide Mimics and Templates Synthesis
The compound was used in the synthesis of 5-oxopiperazine-2-carboxylates as dipeptide mimics. This involved a series of reactions starting with alpha-bromophenylacetic acid chloride, indicating its role in producing complex organic structures (Limbach et al., 2009).
4. Novel N-(α-Bromoacyl)-α-amino Esters
The synthesis of novel N-(α-bromoacyl)-α-amino esters, including derivatives of methyl alpha-bromophenylacetate, was explored. These compounds were investigated for their potential biological activities, showcasing the compound's utility in medicinal chemistry (Yancheva et al., 2015).
5. Organic Chemistry Education
The compound was utilized in an undergraduate course experiment, highlighting its educational application in teaching organic chemistry and scientific research skills (Min, 2015).
6. Alternatives to Methyl Bromide for Pest Control
Studies have been conducted to find alternatives to methyl bromide, a substance related to methyl alpha-bromophenylacetate, for controlling stored-product and quarantine insects, highlighting its significance in pest management (Fields & White, 2002).
7. Tyrosinase Inhibition Study
Alpha-substituted derivatives, including alpha-bromocinnamaldehyde, were studied for their inhibitory effects on tyrosinase, an enzyme relevant in melanin formation and potential skin lightening applications (Cui et al., 2015).
8. Novel Synthesis of Alpha,Beta-Unsaturated Aldehydes
Research into the synthesis of alpha,beta-unsaturated aldehydes involved alpha-bromination and nucleophilic phenylselenenylation, demonstrating the compound's use in complex organic syntheses (Vasil'ev & Engman, 2000).
9. Methyl Bromide's Neurological Effects
A study investigated the negative effects of methyl bromide fumigation work on the central nervous system, relevant for occupational health and safety considerations (Park et al., 2020).
10. Antioxidant and Anticancer Activities
Methylated and acetylated derivatives of natural bromophenols were synthesized and evaluated for their antioxidant and anticancer activities, highlighting potential pharmaceutical applications (Dong et al., 2022).
11. Neural Stem Cell Research
Bromodeoxyuridine, a compound related to methyl alpha-bromophenylacetate, was used in studies of neural stem cells, where it caused global DNA methylation changes and astrocytic differentiation, indicating its utility in stem cell research and therapy (Schneider & d’Adda di Fagagna, 2012).
12. Nematode Management in Agriculture
Research on managing nematodes without methyl bromide, a substance related to methyl alpha-bromophenylacetate, indicated the need for alternative strategies in high-value crop production systems (Zasada et al., 2010).
13. Metabolic Engineering in E. coli
Studies on Escherichia coli under anaerobic conditions using methyl alpha-glucoside, a related compound, focused on the effect on metabolic flux distribution, relevant in metabolic engineering and biotechnology (Berríos-Rivera et al., 2000).
14. Natural Bromophenol Derivatives in Marine Algae
Bromophenol derivatives were isolated from the red alga Rhodomela confervoides, with some showing potential antibacterial properties, indicating the compound's relevance in natural product chemistry and drug discovery (Zhao et al., 2004).
15. Photoredox Catalysis in Polymerization
A dinuclear gold(I) complex was used in light-induced atom transfer radical polymerization with ethyl alpha-bromophenylacetate, demonstrating its application in polymer science and material engineering (Wang et al., 2018).
Safety And Hazards
Methyl alpha-bromophenylacetate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this chemical . If swallowed, it is recommended to rinse the mouth and avoid inducing vomiting . If it comes into contact with the skin or eyes, it is advised to rinse with water and immediately seek medical attention .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-bromo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBYYMNJUMVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268424 | |
| Record name | Benzeneacetic acid, α-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-bromophenylacetate | |
CAS RN |
3042-81-7 | |
| Record name | Benzeneacetic acid, α-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3042-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, α-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
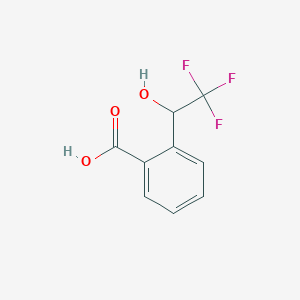


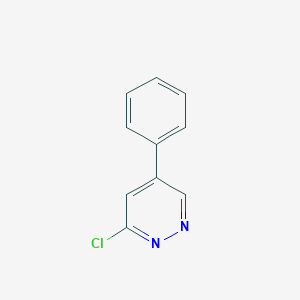

![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
